L-Tryptophyl-L-alanyl-L-alanine
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Overview
Description
(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)propanamido)propanoic acid is a complex organic compound that features an indole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)propanamido)propanoic acid typically involves multiple steps, starting from simpler precursor molecules. The process often includes the formation of peptide bonds through amide coupling reactions. Common reagents used in these reactions include carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) and coupling agents such as 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive nature of peptide bond formation. These machines can optimize reaction conditions, such as temperature and pH, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)propanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)propanamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)propanamido)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An amino acid with an indole ring, similar in structure but simpler.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring.
Melatonin: Another indole-containing compound involved in regulating sleep.
Uniqueness
What sets (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)propanamido)propanoic acid apart is its complex structure, which allows for multiple points of interaction with biological molecules. This complexity makes it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
166601-51-0 |
---|---|
Molecular Formula |
C17H22N4O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H22N4O4/c1-9(15(22)21-10(2)17(24)25)20-16(23)13(18)7-11-8-19-14-6-4-3-5-12(11)14/h3-6,8-10,13,19H,7,18H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)/t9-,10-,13-/m0/s1 |
InChI Key |
BRBCKMMXKONBAA-KWBADKCTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
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